Cas no 1207008-72-7 (2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-2-(trifluoromethyl)phenylacetamide)

2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-2-(trifluoromethyl)phenylacetamide structure
1207008-72-7 structure
Product Name:2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-2-(trifluoromethyl)phenylacetamide
CAS 번호:1207008-72-7
MF:C16H16F3N3O2
메가와트:339.31235408783
CID:6563854
Update Time:2025-11-01

2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-2-(trifluoromethyl)phenylacetamide 화학적 및 물리적 성질

이름 및 식별자

    • 2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-2-(trifluoromethyl)phenylacetamide
    • 2-(6-oxo-4-propylpyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
    • 인치: 1S/C16H16F3N3O2/c1-2-5-11-8-15(24)22(10-20-11)9-14(23)21-13-7-4-3-6-12(13)16(17,18)19/h3-4,6-8,10H,2,5,9H2,1H3,(H,21,23)
    • InChIKey: BTKOJAXZBBTFOD-UHFFFAOYSA-N
    • 미소: C(NC1=CC=CC=C1C(F)(F)F)(=O)CN1C=NC(CCC)=CC1=O

2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-2-(trifluoromethyl)phenylacetamide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
Life Chemicals
F5228-2228-2μmol
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
1207008-72-7
2μmol
$57.0 2023-09-10
Life Chemicals
F5228-2228-5μmol
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
1207008-72-7
5μmol
$63.0 2023-09-10
Life Chemicals
F5228-2228-10μmol
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
1207008-72-7
10μmol
$69.0 2023-09-10
Life Chemicals
F5228-2228-20μmol
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
1207008-72-7
20μmol
$79.0 2023-09-10
Life Chemicals
F5228-2228-1mg
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
1207008-72-7
1mg
$54.0 2023-09-10
Life Chemicals
F5228-2228-2mg
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
1207008-72-7
2mg
$59.0 2023-09-10
Life Chemicals
F5228-2228-3mg
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
1207008-72-7
3mg
$63.0 2023-09-10
Life Chemicals
F5228-2228-4mg
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
1207008-72-7
4mg
$66.0 2023-09-10
Life Chemicals
F5228-2228-5mg
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
1207008-72-7
5mg
$69.0 2023-09-10
Life Chemicals
F5228-2228-10mg
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
1207008-72-7
10mg
$79.0 2023-09-10

2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-2-(trifluoromethyl)phenylacetamide에 대한 추가 정보

2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-2-(trifluoromethyl)phenylacetamide: A Novel Compound with Potential in Targeted Therapeutics

2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-2-(trifluoromethyl)phenylacetamide is a multifunctional organic compound with a unique molecular architecture that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its CAS No. 1207008-72-7 identifier, represents a promising candidate for the development of novel therapeutics targeting specific biological pathways. Its structural complexity, including the trifluoromethyl group and the 1,6-dihydro-pyrimidine ring system, suggests potential interactions with diverse molecular targets, making it a subject of intense research in recent years.

The molecular framework of 2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-2-(trifluoromethyl)phenylacetamide is composed of a phenylacetamide backbone connected to a 1,6-dihydro-pyrimidine ring system. The trifluoromethyl substituent at the phenyl ring introduces significant electronic effects, potentially enhancing the compound's metabolic stability and receptor binding affinity. Recent studies have highlighted the role of fluorine-containing moieties in modulating the pharmacokinetic profiles of small molecule drugs, a property that may be critical for the therapeutic application of this compound.

Structural analysis of 2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-2-(trifluoromethyl)phenylacetamide reveals a unique combination of functional groups that could enable it to interact with multiple biological targets. The 1,6-dihydro-pyrimidine ring system, a common motif in nucleotide analogs, may contribute to its potential as an antiviral or antitumor agent. Additionally, the presence of a propyl chain extending from the pyrimidine ring provides flexibility in molecular interactions, which could be exploited for designing selective inhibitors.

Recent advances in computational chemistry have provided valuable insights into the binding mechanisms of 2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-2-(trifluoromethyl)phenylacetamide. Molecular docking studies have demonstrated its potential to bind to specific protein targets, such as kinases and G-protein coupled receptors (GPCRs). These findings are supported by experimental data from in vitro assays, which have shown the compound's ability to modulate cellular signaling pathways associated with disease progression. The trifluoromethyl group appears to play a crucial role in enhancing the compound's affinity for these targets, as evidenced by its increased binding strength compared to structurally similar analogs.

The therapeutic potential of 2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-2-(trifluoromethyl)phenylacetamide has been explored in several preclinical studies. One notable area of investigation is its antitumor activity, where the compound has shown promising results in inhibiting the proliferation of cancer cells. Studies have demonstrated its ability to target specific oncogenic pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various malignancies. These findings suggest that the compound could be a valuable candidate for the development of targeted cancer therapies.

Another area of interest is the compound's potential as an antiviral agent. Research has indicated that 2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-2-(trifluoromethyl)phenylacetamide may exhibit antiviral activity against several enveloped viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). The compound's ability to interfere with viral entry and replication processes has been attributed to its structural features, particularly the trifluoromethyl group, which may enhance its interactions with viral proteins.

Recent studies have also focused on the compound's pharmacokinetic properties. The trifluoromethyl substituent is known to improve the metabolic stability of small molecule drugs, which is a critical factor in their therapeutic success. In vitro and in vivo experiments have shown that 2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-2-(trifluoromethyl)phenylacetamide exhibits prolonged plasma half-life and enhanced tissue penetration, attributes that could contribute to its efficacy in vivo. These properties make it a promising candidate for the development of long-acting therapeutic agents.

The synthesis of 2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-2-(trifluoromethyl)phenylacetamide has been the subject of several synthetic strategies aimed at optimizing its yield and purity. One approach involves the use of microwave-assisted organic synthesis, which has been shown to significantly reduce reaction times while maintaining high stereochemical control. This method has enabled the efficient preparation of the compound with minimal side reactions, which is crucial for its application in pharmaceutical development.

Despite its promising properties, the compound's potential therapeutic applications are still under investigation. Ongoing research is focused on elucidating its mechanisms of action and identifying potential side effects. Additionally, efforts are being made to optimize its chemical structure for improved potency and selectivity. These studies are essential for translating the compound from a laboratory curiosity into a viable therapeutic agent.

In conclusion, 2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-2-(trifluoromethyl)phenylacetamide represents a fascinating example of how the combination of specific functional groups can lead to the development of novel therapeutics. Its unique molecular structure, combined with the potential for targeted interactions with biological systems, makes it a subject of significant interest in the field of medicinal chemistry. As research continues to uncover its full potential, this compound may pave the way for the development of innovative treatments for a variety of diseases.

추천 공급업체
Shanghai Joy Biotech Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shanghai Joy Biotech Ltd
Handan Zechi Trading Co., Ltd
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Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Suzhou Genelee Bio-Technology Co., Ltd.
Shaanxi pure crystal photoelectric technology co. LTD
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shaanxi pure crystal photoelectric technology co. LTD
Zouping Mingyuan Import and Export Trading Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Zouping Mingyuan Import and Export Trading Co., Ltd